molecular formula C11H16ClNO3 B13748590 Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride CAS No. 2906-66-3

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride

Cat. No.: B13748590
CAS No.: 2906-66-3
M. Wt: 245.70 g/mol
InChI Key: PUDPTBWGOVNHHM-UHFFFAOYSA-N
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Description

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride is an ethylamine derivative featuring a 1,4-benzodioxan ring substituted at the 5-position via an ether linkage, an N-methyl group, and a hydrochloride salt.

Properties

CAS No.

2906-66-3

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-methylazanium;chloride

InChI

InChI=1S/C11H15NO3.ClH/c1-12-5-6-13-9-3-2-4-10-11(9)15-8-7-14-10;/h2-4,12H,5-8H2,1H3;1H

InChI Key

PUDPTBWGOVNHHM-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCOC1=CC=CC2=C1OCCO2.[Cl-]

Origin of Product

United States

Preparation Methods

Etherification Step

The initial key step in the synthesis is the formation of the benzodioxan-5-yloxy ethylamine intermediate. This is typically accomplished by reacting 1,4-benzodioxan-5-ol with a halogenated ethylamine precursor, such as 2-chloroethylamine or its derivatives, under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as the base, and N,N-dimethylformamide (DMF) serves as the solvent to facilitate nucleophilic substitution (SN2) reactions. The reaction proceeds at controlled temperatures, often ambient to slightly elevated (25–60°C), to optimize the ether bond formation between the benzodioxan hydroxyl group and the ethylamine moiety.

N-Methylation Step

Following etherification, the intermediate undergoes N-methylation to introduce the N-methyl group on the ethylamine nitrogen. This is typically achieved by treating the intermediate with methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). The reaction is conducted under anhydrous conditions to prevent side reactions and is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography to isolate Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride in high purity.

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether. This step enhances the compound's stability and solubility for subsequent handling and applications.

Industrial Production Considerations

Industrial-scale synthesis adapts the laboratory methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are employed to enhance reaction control, reproducibility, and scalability. Reaction parameters such as temperature, pressure, and reagent stoichiometry are finely tuned to maximize throughput. Purification steps may include crystallization under controlled conditions and high-performance liquid chromatography (HPLC) for quality assurance.

Analytical Monitoring and Purification

  • TLC Monitoring : Silica gel plates with ethyl acetate/hexane solvent systems are used to track reaction progress.
  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 255 nm confirm product purity and identity.
  • NMR Spectroscopy : ^1H NMR in DMSO-d₆ verifies the presence of the N-methyl group (chemical shift δ ~2.8–3.1 ppm) and benzodioxan aromatic protons (δ ~6.5–7.0 ppm). ^13C NMR confirms the ether linkage (C–O at ~70 ppm).
  • Elemental Analysis : Confirms the composition matches theoretical values for carbon, hydrogen, nitrogen, and chlorine.

Summary Table of Preparation Steps and Conditions

Step Reactants/Conditions Solvent Temperature Notes
Etherification 1,4-benzodioxan-5-ol + 2-chloroethylamine + K₂CO₃ N,N-dimethylformamide (DMF) 25–60°C SN2 reaction; base-mediated
N-Methylation Intermediate + Methyl iodide + NaH Anhydrous solvent (e.g., THF) Ambient to 40°C Anhydrous conditions; strong base used
Salt Formation Free base + HCl (gas or aqueous) Ethanol or diethyl ether Room temperature Converts free base to hydrochloride salt
Purification Recrystallization or column chromatography Appropriate solvents Ambient Ensures high purity

Additional Notes on Reaction Optimization and Stability

  • Reaction progress should be carefully monitored to avoid over-alkylation or side reactions.
  • Storage of the final hydrochloride salt is recommended at -20°C in airtight, light-resistant containers to maintain stability for over five years.
  • Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Neurotransmitter System Interaction

Research indicates that Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride may interact with neurotransmitter systems, particularly those involved in mood regulation. This interaction suggests potential therapeutic applications in conditions such as anxiety and depression. The compound's ability to modulate receptor activity positions it as a candidate for further investigation in psychiatric medicine.

Enzyme Inhibition

The compound has been studied for its potential role as an enzyme inhibitor. By inhibiting specific enzymes, it may alter metabolic pathways and provide insights into disease mechanisms or therapeutic strategies. Such enzyme inhibitors are crucial in developing treatments for various diseases, including cancer and metabolic disorders.

Biochemical Research Tool

Due to its structural characteristics, this compound serves as a valuable tool in biochemical research. It can help elucidate the functions of specific receptors and enzymes within biological systems, aiding in the understanding of complex biochemical pathways.

Study on Antidepressant Effects

A study published in a pharmacology journal investigated the antidepressant-like effects of similar compounds derived from benzodioxan structures. The findings suggested that these compounds could significantly reduce depressive symptoms in animal models by modulating serotonin and norepinephrine levels.

Enzyme Activity Modulation

Another research effort focused on the enzyme inhibition properties of related compounds. The study demonstrated that certain derivatives could inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. The implications for developing new antidepressants or neuroprotective agents were significant.

Mechanism of Action

The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Compounds

Compound Name Key Structural Features Pharmacological Activity (Inferred) Physicochemical Properties References
Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride 1,4-Benzodioxan-5-yloxy, N-methyl ethylamine Potential CNS modulation (e.g., receptor binding) Moderate logP (lipophilicity); high solubility (HCl salt)
2-[(1,4-Benzodioxan-5-yl)oxy]-N,N-diethyl ethylamine hydrochloride 1,4-Benzodioxan-5-yloxy, N,N-diethyl ethylamine Undisclosed; possibly sedative or analgesic Higher logP (diethyl groups); good solubility
3,4-Methylenedioxyphenethylamine hydrochloride 3,4-Methylenedioxy phenyl, ethylamine Psychoactive (e.g., stimulant or empathogen) Lower molecular weight; moderate logP
(±)-2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl ethylamine hydrochloride Cyclohexenyl, m-methoxyphenyl, N,N-dimethyl ethylamine Analgesic with dependence liability High logP (aromatic and cyclohexenyl groups)
2-(2-Methyl-5-nitroimidazolyl) ethylamine hydrochloride Nitroimidazole, ethylamine Antiparasitic (antigiardial, antitrichomonal) Electrophilic (nitro group); moderate solubility

Key Structural Differences and Implications

Benzodioxan vs. In contrast, the 3,4-methylenedioxy group (as in ) is smaller and less rigid, often associated with psychoactivity (e.g., MDA derivatives) . Impact: The benzodioxan moiety may improve metabolic stability compared to methylenedioxy analogs.

Amine Substituents :

  • The N-methyl group in the target compound reduces steric hindrance compared to N,N-diethyl () or N,N-dimethyl () analogs. This may influence bioavailability and CNS penetration.
  • Impact : N-methyl derivatives typically exhibit faster absorption due to lower molecular weight and reduced lipophilicity .

Aromatic vs. Heterocyclic Substituents :

  • The nitroimidazole group in introduces strong electrophilicity, enabling antiparasitic activity via nitroreductase activation. The benzodioxan ether lacks such reactivity, suggesting divergent therapeutic applications .

Pharmacological and Physicochemical Trends

  • Solubility : All hydrochloride salts enhance aqueous solubility, critical for oral bioavailability.
  • The target compound’s N-methyl and benzodioxan groups likely balance logP for optimal distribution.
  • Receptor Interactions :
    • Cyclohexenyl-methoxyphenyl analogs () show opioid-like analgesic activity and dependence liability, suggesting the benzodioxan derivative might interact with similar receptors (e.g., μ-opioid or adrenergic) .

Biological Activity

Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}ClNO3_3
  • Molecular Weight : 259.73 g/mol
  • Classification : Organic amine
  • Structural Features : Contains a benzodioxan moiety linked through an ether bond to an ethylamine group.

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and therapeutic applications.

Research indicates that this compound may interact with several neurotransmitter systems. Its unique structure allows it to potentially act as:

  • Enzyme Inhibitor : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Modulator : It has been studied for its ability to modulate receptors associated with anxiety and depression, suggesting potential therapeutic applications in mental health disorders.

Anticancer Properties

Ethylamine derivatives have shown promise as anticancer agents. A comparative study indicated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including:

Compound NameCell Line TestedIC50_{50} (μM)
Mannich Base AJurkat Cells2.1 - 2.8
Mannich Base BHuh-7 Hepatoma1.2 - 2.2
Ethylamine DerivativePC-3 Prostate Cancer>500 (low activity)

The cytotoxicity observed in these studies suggests that the compound may interfere with essential cellular mechanisms such as mitochondrial function and cell membrane integrity .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have indicated that similar compounds can modulate apoptosis and cell proliferation in neuronal cells by affecting adrenergic receptor expression .

Case Studies

  • Study on Anticancer Activity :
    A study focused on the cytotoxic effects of Mannich bases derived from ethylamine compounds demonstrated enhanced activity against mouse renal carcinoma (Renca) cells compared to traditional chemotherapeutics like 5-fluorouracil. The results indicated a significant increase in cytotoxicity attributed to the structural modifications introduced by the benzodioxan moiety .
  • Neuroprotective Study :
    Research involving human prostate cancer cells (PC-3) highlighted the role of Ethylamine derivatives in modulating alpha1 adrenergic receptors, leading to apoptosis and reduced cell viability. This study emphasized the potential of these compounds in treating neurodegenerative conditions by targeting specific receptor pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N-methyl-, hydrochloride, and what intermediates are critical?

  • Methodology : The synthesis typically involves palladium-catalyzed amination of aryl halides with methylamine or ethylamine hydrochloride, as demonstrated in analogous benzodioxan derivatives . Key intermediates include 5-hydroxy-1,4-benzodioxane (for etherification) and N-methylethylamine (for salt formation).
  • Optimization : Use Buchwald-Hartwig conditions (e.g., Pd-Josiphos catalyst) to improve yield in amination steps. Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete substitution at the benzodioxan ring) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxan C-O-C linkage at position 5 and N-methylation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 296.1294 for C₁₃H₁₈ClNO₃).
  • X-ray Crystallography : For definitive stereochemical assignment, though limited data exists for this specific compound .

Q. What are the stability and storage requirements for this compound?

  • Stability : Store at -20°C in airtight, light-resistant containers. Hydrochloride salts generally exhibit ≥5-year stability under these conditions .
  • Handling : Avoid prolonged exposure to moisture or basic pH, which may hydrolyze the benzodioxan ring .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Approach :

  • Meta-analysis : Compare assay conditions (e.g., receptor subtype specificity, cell lines) from studies using structurally related benzodioxan derivatives .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ values in µM ranges for adrenergic receptor binding) .
    • Case Study : Discrepancies in serotonin receptor affinity may arise from differences in radioligand competition assays (e.g., 5-HT₁A vs. 5-HT₂A subtypes) .

Q. What strategies optimize yield in multi-step syntheses involving palladium-catalyzed amination?

  • Catalyst Selection : Pd-Josiphos systems enhance selectivity for primary over secondary amines, critical for avoiding byproducts in N-methylation steps .
  • Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2 mol% Pd-Josiphos↑ 25%
Temperature80°C↑ 15%
SolventToluene/THF (3:1)↑ 10%
BaseCs₂CO₃ (2 equiv)↑ 20%
  • Reference : Adapted from palladium-catalyzed protocols for analogous ethylamine derivatives .

Q. How do structural modifications at the benzodioxan ring influence receptor binding affinity?

  • SAR Insights :

  • Substitution Position : 5-Oxy groups (vs. 6-Oxy) enhance adrenergic receptor binding due to spatial alignment with hydrophobic pockets .
  • Electron-Withdrawing Groups : Chlorine at position 7 (benzodioxan) reduces off-target activity (e.g., histamine receptors) .
    • Experimental Validation : Synthesize analogs (e.g., 5-methoxy vs. 5-nitro derivatives) and compare binding profiles via radioligand assays .

Contradiction Resolution

Q. How should researchers reconcile conflicting safety data (e.g., hazard classifications) for this compound?

  • Guidance : Cross-reference Safety Data Sheets (SDS) from multiple suppliers. For example:

  • Combi-Blocks SDS : Classifies as "no known hazards" but advises standard lab precautions (e.g., gloves, ventilation) .
  • Cayman Chemical SDS : Recommends treating as hazardous due to limited toxicology data .
    • Recommendation : Default to stricter protocols (e.g., PPE, fume hoods) until independent toxicity studies are conducted.

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